![molecular formula C25H34N2O B12492853 1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B12492853.png)
1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound with a molecular formula of C25H34N2O This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves a multi-step process. One common method includes the alkylation of piperazine with 4-ethoxybenzyl chloride, followed by the introduction of the 4-phenylcyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are crucial to obtaining a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the phenylcyclohexyl group, potentially altering its pharmacological properties.
Substitution: Both the ethoxyphenyl and phenylcyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases (e.g., NaH) or acids (e.g., HCl) depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- 1-[(4-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- 1-[(4-Hydroxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Uniqueness
1-[(4-Ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structural feature may confer specific pharmacological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H34N2O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C25H34N2O/c1-2-28-25-14-8-21(9-15-25)20-26-16-18-27(19-17-26)24-12-10-23(11-13-24)22-6-4-3-5-7-22/h3-9,14-15,23-24H,2,10-13,16-20H2,1H3 |
InChI Key |
KXBDLQBPAJIYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
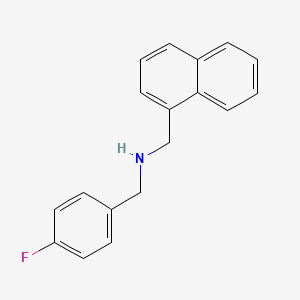
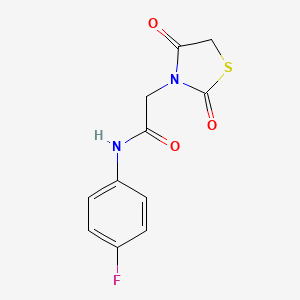
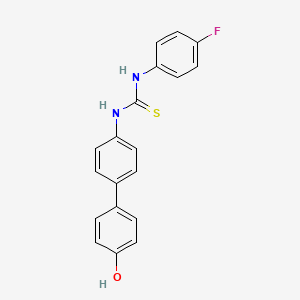
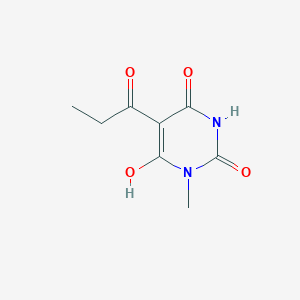
![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492800.png)
![Ethyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492806.png)
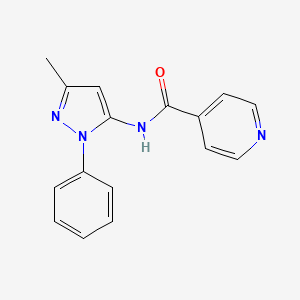
![2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12492811.png)
![2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B12492819.png)
![1-Cyclopentyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12492823.png)
![ethyl 2-({[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12492825.png)
![Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492828.png)
![9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B12492829.png)
